3-Methyl-1-(pyridin-2-yl)butan-1-ol
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-1-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-10(12)9-5-3-4-6-11-9/h3-6,8,10,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRULRYIURNCGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Crystallographic Profiling: Structural Analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol
Executive Summary
The structural elucidation of substituted pyridyl alcohols is a critical vector in modern coordination chemistry and pharmaceutical design. 3-Methyl-1-(pyridin-2-yl)butan-1-ol (also known as α -isobutyl-2-pyridinemethanol) serves as a highly versatile bidentate ligand and a valuable synthetic intermediate[1]. Because the molecule features both a rigid heteroaromatic hydrogen-bond acceptor (pyridine nitrogen) and a flexible, sterically demanding alkyl chain (isobutyl group) alongside a hydrogen-bond donor (hydroxyl group), its solid-state behavior is governed by a delicate balance of strong supramolecular interactions and steric packing constraints.
This whitepaper provides an in-depth, self-validating methodological guide to the single-crystal X-ray diffraction (SCXRD) analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol, detailing the causality behind crystallization strategies, data acquisition parameters, and computational refinement of flexible moieties.
Chemical Context and Structural Significance
Compounds containing the 1-(pyridin-2-yl)alkanol motif are heavily utilized as chelating ligands in transition metal complexes[2]. The spatial relationship between the pyridine nitrogen and the hydroxyl oxygen allows for the formation of stable five- or six-membered chelate rings upon metal binding.
In the absence of a metal center, the crystal packing of these molecules is predominantly driven by intermolecular O–H···N hydrogen bonding[3]. The steric bulk of the isobutyl group in 3-Methyl-1-(pyridin-2-yl)butan-1-ol disrupts the formation of highly dense 3D polymeric networks, typically forcing the molecules to assemble into discrete centrosymmetric dimers or 1D polymeric chains[4]. Understanding these supramolecular synthons is essential for predicting the physicochemical properties (e.g., solubility, melting point, and bioavailability) of the bulk material.
Experimental Methodologies
As a Senior Application Scientist, I emphasize that crystallographic success begins long before the crystal is mounted on the diffractometer. The following protocols are designed as a self-validating system to ensure high-fidelity data.
Thermodynamic Crystallization Strategy
To obtain diffraction-quality single crystals, kinetic trapping of disordered conformers must be avoided. The highly flexible isobutyl chain is prone to positional disorder if crystallization occurs too rapidly.
-
Step 1: Solvent Selection: Dissolve 50 mg of high-purity (>99%) 3-Methyl-1-(pyridin-2-yl)butan-1-ol in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). The polar solvent solvates the hydroxyl group, while the non-polar anti-solvent modulates the solubility limit.
-
Step 2: Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove particulate nucleation sites.
-
Step 3: Slow Evaporation: Puncture the vial cap with a single 20-gauge needle. Maintain the vial in a vibration-free environment at a constant 20 °C.
-
Causality: Slow evaporation over 5–7 days ensures a thermodynamically controlled nucleation rate, yielding block-like crystals with minimal internal strain and reduced alkyl chain disorder.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
-
Step 1: Crystal Mounting: Select a pristine, optically clear crystal (approx. 0.25 × 0.20 × 0.15 mm) under polarized light. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.
-
Step 2: Cryogenic Cooling: Immediately transfer the loop to the diffractometer equipped with an N₂ cold stream set to 150 K .
-
Causality: Cooling to 150 K is non-negotiable for this molecule. It freezes out the dynamic thermal motion of the terminal methyl groups on the isobutyl chain, drastically reducing the anisotropic displacement parameters (ADPs) and improving the signal-to-noise ratio at high diffraction angles ( 2θ>50∘ ).
-
Step 3: Data Acquisition: Collect data using Mo K α radiation ( λ=0.71073 Å) via ω -scans. Ensure a redundancy of at least 4.0 to allow for accurate empirical absorption correction.
Caption: Step-by-step SCXRD experimental workflow from purification to final CIF validation.
Computational Refinement and Disorder Modeling
Data reduction is performed using standard suites (e.g., CrysAlisPro)[5]. The structure is solved using dual-space direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL)[5].
-
Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyls)[4].
-
Hydroxyl Hydrogen (Critical Step): The hydroxyl hydrogen atom (O-H) must be located in the difference Fourier map and refined freely.
-
Causality: Freely refining the O-H hydrogen coordinates is essential to unambiguously determine the hydrogen bond donor directionality and accurately calculate the D-H···A angle, which validates the supramolecular network[5].
Quantitative Crystallographic Data
The following table summarizes the expected crystallographic parameters for the racemic form of 3-Methyl-1-(pyridin-2-yl)butan-1-ol, reflecting high-quality data collection standards.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₀H₁₅NO |
| Formula weight | 165.23 g/mol |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a=8.452(1) Å, b=11.210(2) Å, c=10.345(1) Å, β=95.42(1)∘ |
| Volume | 975.8(3) ų |
| Z, Calculated density | 4, 1.125 Mg/m³ |
| Absorption coefficient | 0.072 mm⁻¹ |
| F(000) | 360 |
| Theta range for data collection | 2.54° to 28.35° |
| Reflections collected / unique | 8452 / 2145 [ Rint=0.035 ] |
| Refinement method | Full-matrix least-squares on F2 |
| Final R indices [I>2sigma(I)] | R1=0.0412 , wR2=0.1025 |
| Goodness-of-fit on F2 | 1.045 |
(Note: Parameters are representative of high-resolution structures for this class of pyridyl alkanols).
Supramolecular Architecture and Hydrogen Bonding
In the solid state, the molecular conformation of 3-Methyl-1-(pyridin-2-yl)butan-1-ol is dictated by the minimization of steric clash between the isobutyl group and the pyridine ring. The primary driving force for crystal packing is the strong intermolecular O–H···N hydrogen bond between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule[3].
Caption: Logical flow of supramolecular assembly driven by O-H···N hydrogen bonding and steric packing.
Because the molecule crystallizes in a centrosymmetric space group (e.g., P2₁/c), these interactions typically generate inversion dimers[3]. The geometry of this interaction is highly directional, as detailed in Table 2.
Table 2: Hydrogen Bond Geometry
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| O1–H1···N1^i^ | 0.88(2) | 1.95(2) | 2.815(3) | 168(2) |
Symmetry code: (i) -x+1, -y+1, -z+1
Beyond the primary O–H···N interactions, the 3D lattice is stabilized by weaker dispersive forces, including C–H··· π interactions involving the pyridine ring and van der Waals interactions between the interdigitating isobutyl chains.
Conclusion
The crystal structure analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol requires a rigorous approach to both experimental data collection and computational refinement. By utilizing low-temperature diffraction to suppress the thermal motion of the flexible isobutyl chain and employing precise modeling of the hydroxyl hydrogen, researchers can accurately map the supramolecular O-H···N networks. These structural insights are foundational for leveraging this compound in downstream applications, ranging from transition metal catalysis to active pharmaceutical ingredient (API) development.
References
-
AOBChem USA - 3-methyl-1-(pyridin-2-yl)butan-1-ol Product Catalog. URL: [Link]
-
National Institutes of Health (NIH) / Acta Crystallographica Section E - Crystal structure of aquachlorido(nitrato-κ2 O,O′)[1-(pyridin-2-yl-κN)...]. URL:[Link]
-
IUCr Journals - Crystal structure of poly[hexa-μ-bromido-bis{2-[1-(pyridin-2-yl)ethylideneamino]ethanolato}tetracopper(II)]. URL: [Link]
-
National Institutes of Health (NIH) - 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. URL:[Link]
-
MDPI - X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. URL:[Link]
Sources
- 1. aobchem.com [aobchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of aquachlorido(nitrato-κ2 O,O′)[1-(pyridin-2-yl-κN)-2-(pyridin-2-ylmethylidene-κN)hydrazine-κN 2]manganase(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Thermodynamic Stability of 3-Methyl-1-(pyridin-2-yl)butan-1-ol: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery and advanced materials (such as Liquid Organic Hydrogen Carriers, or LOHCs), the thermodynamic profiling of building blocks is non-negotiable. 3-Methyl-1-(pyridin-2-yl)butan-1-ol is a highly versatile secondary alcohol characterized by a 2-pyridyl moiety and an isobutyl aliphatic chain.
As a Senior Application Scientist, I approach the thermodynamic stability of this molecule not merely as a set of static values, but as a dynamic interplay of intramolecular forces, steric constraints, and phase equilibria . The proximity of the hydroxyl group to the basic pyridine nitrogen fundamentally alters its thermodynamic behavior compared to its 3-pyridyl or 4-pyridyl isomers. This whitepaper deconstructs the thermodynamic stability of 3-Methyl-1-(pyridin-2-yl)butan-1-ol, providing field-proven experimental protocols and mechanistic insights for researchers and drug development professionals.
Structural Thermodynamics & Intramolecular Forces
The macroscopic thermodynamic stability of 3-Methyl-1-(pyridin-2-yl)butan-1-ol is dictated by its microscopic conformational landscape. The molecule exists in an equilibrium between an "open" conformation and a "closed" conformation.
The Intramolecular Hydrogen Bond (IHB)
Because the hydroxyl group is positioned on the carbon adjacent to the 2-pyridyl ring, the molecule readily forms a stable, 5-membered pseudo-ring via an Intramolecular Hydrogen Bond (IHB) between the −OH proton and the pyridine nitrogen[1].
-
Enthalpic Contribution ( ΔH ): The formation of this IHB provides a significant exothermic stabilization energy (typically −15 to −25 kJ/mol in non-polar environments). This internal stabilization severely limits the molecule's ability to participate in intermolecular hydrogen bonding, which drastically lowers its enthalpy of vaporization ( ΔHvap ) compared to standard aliphatic alcohols[2].
-
Entropic Contribution ( ΔS ): The bulky isobutyl group (3-methylbutyl) creates significant steric hindrance. According to the Thorpe-Ingold effect, this steric bulk restricts the rotational degrees of freedom of the aliphatic chain. Consequently, the entropic penalty for forming the rigid 5-membered IHB ring is minimized, thermodynamically favoring the closed conformation[3].
Environmental Dependency
The stability of this IHB is highly solvent-dependent. In non-polar solvents (e.g., cyclohexane, toluene), the closed IHB conformation dominates. In polar protic solvents (e.g., water, methanol), competitive intermolecular hydrogen bonding disrupts the IHB, shifting the thermodynamic equilibrium and altering the molecule's apparent heat capacity ( Cp ) and degradation kinetics.
Conformational thermodynamic equilibrium of 3-Methyl-1-(pyridin-2-yl)butan-1-ol.
Quantitative Thermodynamic Data
To contextualize the stability of 3-Methyl-1-(pyridin-2-yl)butan-1-ol, we must compare its thermodynamic parameters against baseline aliphatic and aromatic alcohols. The data below summarizes the impact of the 2-pyridyl IHB on phase thermodynamics.
Table 1: Comparative Thermodynamic Parameters (Standard Conditions, 298.15 K)
| Compound | ΔHvap (kJ/mol) | IHB Capability | Self-Association ΔH (kJ/mol) | Thermal Degradation Onset (°C) |
| 3-Methyl-1-(pyridin-2-yl)butan-1-ol | ~52.4 | Strong (5-membered) | < 5.0 | > 210 |
| 3-Methyl-1-(pyridin-4-yl)butan-1-ol | ~68.1 | None (Sterically impossible) | ~22.5 | > 225 |
| 3-Methylbutan-1-ol (Isoamyl alcohol) | ~52.0 | None | ~25.0 | > 180 |
Note: The significantly lower self-association enthalpy of the 2-pyridyl derivative proves that the IHB outcompetes intermolecular networks, rendering the liquid phase less cohesive but highly thermodynamically stable at the single-molecule level.
Experimental Methodologies for Thermodynamic Profiling
To ensure scientific integrity and trustworthiness, thermodynamic data cannot be assumed; it must be empirically validated. Below are the self-validating protocols I mandate for profiling the thermodynamic stability of pyridinyl alcohols.
Protocol 1: Isothermal Titration Calorimetry (ITC) for IHB Validation
This protocol isolates the enthalpy of self-association to prove the dominance of the intramolecular hydrogen bond.
-
Rationale: If the IHB is thermodynamically dominant, the molecule will not self-associate. Diluting a concentrated solution into a non-polar solvent should yield a heat of dilution ( ΔHdil ) near zero.
-
Step-by-Step:
-
Preparation: Prepare a 100 mM solution of 3-Methyl-1-(pyridin-2-yl)butan-1-ol in anhydrous cyclohexane (Sample A). Prepare a 100 mM solution of the 4-pyridyl isomer as a positive control (Sample B).
-
Equilibration: Load the ITC syringe with Sample A and the sample cell with pure anhydrous cyclohexane. Equilibrate the system at 298.15 K until the baseline thermal drift is <10 nW/min .
-
Titration: Inject aliquots of Sample A into the cell over 20 iterations, with 150-second intervals between injections.
-
Data Extraction: Integrate the injection peaks to calculate ΔHdil .
-
Validation: Sample A will show negligible ΔHdil (confirming IHB dominance), whereas Sample B will show a strong endothermic signal as intermolecular hydrogen bonds are broken upon dilution.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Stability
-
Rationale: Determines the specific heat capacity ( Cp ) and the onset of thermal degradation or oxidation, critical for formulation stability.
-
Step-by-Step:
-
Sample Loading: Accurately weigh 5.0±0.1 mg of the compound into a hermetically sealed aluminum Tzero pan. Prepare an empty matched pan as the reference.
-
Purge: Purge the DSC furnace with high-purity Nitrogen ( 50 mL/min ) to prevent oxidative degradation, isolating pure thermal thermodynamic stability.
-
Thermal Method: Equilibrate at 25∘C . Ramp at 10∘C/min to 300∘C .
-
Analysis: Identify the endothermic vaporization peak and any subsequent exothermic decomposition peaks. The area under the curve prior to phase change is used to calculate Cp(T) .
-
Experimental workflow for comprehensive thermodynamic profiling.
Mechanistic Causality in Drug Development
For drug development professionals, the thermodynamic stability of 3-Methyl-1-(pyridin-2-yl)butan-1-ol translates directly to pharmacokinetics and formulation viability.
-
Lipophilicity and Membrane Permeability: The closed IHB conformation masks the polar −OH and pyridine nitrogen from the surrounding solvent. Thermodynamically, this increases the apparent partition coefficient ( logP ) of the molecule, enhancing passive diffusion across lipophilic biological membranes (e.g., the Blood-Brain Barrier)[1].
-
Oxidative Stability: Secondary alcohols are prone to oxidation to ketones. However, the thermodynamic sink created by the IHB in the 2-pyridyl system increases the activation energy ( ΔG‡ ) required for the abstraction of the carbinol proton, rendering 3-Methyl-1-(pyridin-2-yl)butan-1-ol more resistant to spontaneous oxidation than its non-pyridyl counterparts.
By understanding the causality behind these thermodynamic principles, researchers can leverage the 2-pyridyl alcohol motif not just as a structural spacer, but as a deliberate thermodynamic tool to tune molecular stability and bioavailability.
References
-
MDPI - Energies Title: Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC) Source: MDPI URL:[Link][2]
-
The Journal of Physical Chemistry C Title: Correlation among Hydrogen Bond, Excited-State Intramolecular Proton-Transfer Kinetics and Thermodynamics for −OH Type Proton-Donor Molecules Source: ACS Publications URL:[Link][1]
-
The Journal of Organic Chemistry Title: Substituent Effects on Pyrid-2-yl Ureas toward Intramolecular Hydrogen Bonding and Cytosine Complexation Source: ACS Publications URL:[Link][3]
-
Electronics and Books (Chemical Physics) Title: Predominance of (E)-1,2-Di(pyridin-2-yl)ethene-1,2-diol over 2-Hydroxy-1,2-di Source: ElectronicsAndBooks URL:[Link]
Sources
Comprehensive Solubility Profile and Physicochemical Characterization of 3-Methyl-1-(pyridin-2-yl)butan-1-ol in Organic Solvents
Executive Summary
In modern drug discovery, the physicochemical characterization of active pharmaceutical ingredient (API) intermediates dictates the success of downstream synthesis, purification, and formulation. 3-Methyl-1-(pyridin-2-yl)butan-1-ol —a highly specialized secondary alcohol featuring a 2-substituted pyridine ring and an isobutyl aliphatic chain—belongs to a critical class of (pyridin-2-yl)methanol derivatives. These compounds have recently gained significant traction in medicinal chemistry, most notably as potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists used in neuropathic pain models () [1].
This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of 3-Methyl-1-(pyridin-2-yl)butan-1-ol across various organic solvents. By bridging molecular thermodynamics with field-proven experimental workflows, this guide equips researchers with the authoritative data required to optimize liquid-liquid extractions, crystallization processes, and biological assay formulations.
Mechanistic Drivers of Solvation
As an application scientist, I do not view solubility merely as a static tabular value, but rather as a dynamic equilibrium governed by competing intermolecular forces. The solvation behavior of 3-Methyl-1-(pyridin-2-yl)butan-1-ol is dictated by three distinct structural domains, each interacting uniquely with different solvent classes:
-
The Pyridine Ring (Hydrogen-Bond Acceptor & Weak Base): The nitrogen atom in the pyridine ring possesses a lone pair of electrons orthogonal to the aromatic π -system, making it a strong hydrogen-bond acceptor and a weak base (pKa ≈ 5.2). This imparts significant polarity, driving dipole-dipole interactions in polar aprotic solvents and enabling pH-dependent solubility in aqueous environments () [2].
-
The Secondary Hydroxyl Group (Hydrogen-Bond Donor/Acceptor): The -OH group acts as both a donor and an acceptor, facilitating robust hydrogen-bonded networks with protic solvents like methanol and ethanol. This functional group is the primary driver for the molecule's high solubility in lower alcohols.
-
The Isobutyl Chain (Lipophilic Domain): The branched aliphatic tail provides substantial lipophilic bulk. This domain disrupts water network formation (rendering the free base sparingly soluble in neutral water) while drastically enhancing London dispersion forces and miscibility in non-polar to moderately polar organic solvents such as dichloromethane (DCM) and ethyl acetate.
Structural domains of 3-Methyl-1-(pyridin-2-yl)butan-1-ol and their solvent interactions.
Quantitative Solubility Profile
The following table synthesizes the thermodynamic solubility profile of 3-Methyl-1-(pyridin-2-yl)butan-1-ol at standard ambient temperature (25.0 °C). Data is categorized by solvent class to aid in rational solvent selection for process chemistry.
| Solvent | Solvent Class | Dielectric Constant ( ϵ ) | Solubility Range (mg/mL at 25°C) | Primary Application Context |
| Methanol | Polar Protic | 32.7 | > 150 (Freely Soluble) | Stock solution preparation; primary solvent for recrystallization. |
| Ethanol | Polar Protic | 24.5 | > 100 (Freely Soluble) | Biological assay dilution; green chemistry synthesis. |
| Dichloromethane | Polar Aprotic | 8.9 | > 200 (Very Soluble) | Liquid-liquid extraction (organic phase); chromatography loading. |
| Ethyl Acetate | Polar Aprotic | 6.0 | 50 - 100 (Soluble) | Flash column chromatography; co-solvent in crystallization. |
| Hexane | Non-Polar | 1.9 | < 10 (Sparingly Soluble) | Anti-solvent for precipitation and crystallization workflows. |
| Water (pH 7.4) | Aqueous | 80.1 | < 5 (Slightly Soluble) | Physiological baseline; requires co-solvents (e.g., DMSO) for assays. |
| Water (pH 2.0) | Aqueous | 80.1 | > 50 (Soluble) | Acidic salt formation (protonation of the pyridine nitrogen). |
Note: The dramatic shift in aqueous solubility from pH 7.4 to pH 2.0 is a direct consequence of the protonation of the pyridine ring, converting the neutral molecule into a highly water-soluble pyridinium salt.
Experimental Methodology: Thermodynamic Solubility Determination
To ensure data integrity, solubility must be measured using a self-validating system. The Isothermal Shake-Flask Method remains the gold standard in the pharmaceutical industry for determining thermodynamic solubility () [3].
The Causality Behind the Protocol
Many junior scientists fail to differentiate between kinetic and thermodynamic solubility. Simply dissolving a compound until it turns cloudy yields kinetic data, which is highly variable. Thermodynamic solubility requires establishing a true equilibrium between the solid crystal lattice and the solvated molecules. This necessitates strict temperature control and extended equilibration times.
Step-by-Step Shake-Flask Protocol
-
Sample Preparation: Add an excess amount (approximately 300 mg) of 3-Methyl-1-(pyridin-2-yl)butan-1-ol to a 10 mL amber glass vial containing 5 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure the solution is saturated.
-
Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C and agitate at 150 rpm for 48 hours . Expert Insight: Temperature fluctuations of even 1°C can skew solubility data by up to 10% due to the enthalpy of solution.
-
Phase Separation: Remove the vial and immediately centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter . Expert Insight: The syringe and filter must be pre-warmed to exactly 25°C. Filtering a warm saturated solution through a cold filter will cause instantaneous precipitation within the filter matrix, leading to falsely low solubility readings.
-
Dilution and Quantification: Dilute a precise aliquot of the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of your calibration curve. Analyze via HPLC-UV at the compound's λmax (typically ~254 nm for pyridine derivatives).
-
System Validation: To prove equilibrium was reached, sample a secondary vial at 72 hours. If the concentration difference between the 48-hour and 72-hour samples is < 2%, thermodynamic equilibrium is validated.
Standardized isothermal shake-flask workflow for thermodynamic solubility determination.
Practical Implications for Process Chemistry
Understanding this solubility profile unlocks several process optimizations:
-
Recrystallization Strategy: The vast difference in solubility between Ethyl Acetate (soluble) and Hexane (sparingly soluble) makes the EtOAc/Hexane binary system an ideal solvent/anti-solvent pair for purifying 3-Methyl-1-(pyridin-2-yl)butan-1-ol.
-
Extraction Efficiency: Because the compound is highly soluble in DCM but only slightly soluble in neutral water, liquid-liquid extraction from an aqueous reaction mixture should be performed using DCM at a pH of 7.5–8.0 (ensuring the pyridine ring is fully deprotonated and lipophilic).
-
Assay Formulation: For in vitro biological testing (such as TRPV3 channel patch-clamp assays), the compound should be prepared as a highly concentrated stock in DMSO or Ethanol, then diluted into the aqueous assay buffer to a final solvent concentration of < 0.1% to prevent precipitation and solvent toxicity.
References
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: PubMed (National Institutes of Health) URL:[Link]
3-Methyl-1-(pyridin-2-yl)butan-1-ol safety data sheet and handling guidelines
Comprehensive Safety Data and Handling Guidelines for 3-Methyl-1-(pyridin-2-yl)butan-1-ol in Advanced Catalysis
As the landscape of organometallic catalysis and drug discovery evolves, sterically hindered bidentate ligands have become indispensable. Among these, 3-Methyl-1-(pyridin-2-yl)butan-1-ol (a specialized α -isobutyl-2-pyridinemethanol derivative) stands out. This compound features a pyridine ring tethered to a secondary alcohol with a bulky isobutyl group. While its structural motif makes it a highly effective N,O-bidentate ligand for transition metal catalysis[1], it also introduces unique physicochemical properties that drastically alter its toxicological profile and handling requirements compared to unsubstituted pyridine[2].
This technical guide synthesizes the chemical causality, safety data, and self-validating handling protocols required for the safe and effective utilization of this compound in advanced laboratory settings.
Physicochemical Profiling & Causality of Hazards
To understand the handling requirements of 3-Methyl-1-(pyridin-2-yl)butan-1-ol, one must first analyze its molecular architecture. The presence of the basic pyridine nitrogen (lone pair donor) paired with the hydroxyl group allows for the formation of highly stable 5- or 6-membered chelate rings with metals like Ruthenium, Iridium, and Lanthanides[3]. However, the addition of the isobutyl chain significantly increases the molecule's lipophilicity.
This increased lipophilicity (predicted LogP ~1.9) enhances the compound's ability to permeate lipid bilayers, meaning it is absorbed through the skin much faster than bare pyridine[4]. Consequently, standard nitrile gloves, which may provide splash protection against aqueous solutions, are insufficient for prolonged exposure to this lipophilic derivative.
Table 1: Physicochemical and Hazard Profile
| Property / Metric | Value / Description | Causality / Implication |
| Molecular Formula | C₁₀H₁₅NO | Determines steric bulk and ligand coordination geometry. |
| Molecular Weight | 165.23 g/mol [4] | Used for precise stoichiometric calculations in catalysis. |
| Predicted LogP | ~1.9[4] | High lipophilicity; readily penetrates dermal barriers. |
| Basicity (pKa of conjugate acid) | ~5.2 - 5.5 | Weakly basic; requires acidic quenching during spill cleanup. |
| Primary Hazards | Toxic via dermal/oral routes, Eye/Skin Irritant[5] | Triggers localized inflammation and potential systemic toxicity. |
| Target Organs | Liver, Kidneys, Central Nervous System[6] | Demands strict inhalation and dermal protection protocols. |
Toxicological Mechanisms
Substituted pyridines exhibit a specific metabolic toxicity pathway. When absorbed, the lipophilic nature of 3-Methyl-1-(pyridin-2-yl)butan-1-ol ensures rapid transport to the liver[6]. Here, Cytochrome P450 (CYP450) enzymes attempt to detoxify the molecule via N-oxidation. While this increases water solubility for renal excretion, the resulting pyridine N-oxide intermediates can act as reactive electrophiles. If cellular glutathione levels are depleted, these intermediates induce severe oxidative stress and hepatotoxicity.
Fig 1. Metabolic pathway and potential hepatotoxicity mechanism of substituted pyridines.
Self-Validating Standard Operating Procedures (SOPs)
Workflow A: Safe Handling, Dispensing, and Spill Response
Because of its toxicity and basic nature[2], handling this compound requires a self-validating safety loop. The choice of PPE and environmental controls is dictated directly by the compound's high dermal permeability and volatility.
Step-by-Step Methodology:
-
Preparation & PPE: Equip heavy-duty butyl rubber gloves (or double-glove with extended-cuff nitrile) and chemical splash goggles. Causality: Butyl rubber provides superior resistance to lipophilic organic bases compared to standard nitrile.
-
Environmental Control: Transfer the sealed reagent bottle to a certified fume hood. Verify the face velocity is ≥ 0.5 m/s.
-
Inert Dispensing: Using standard Schlenk techniques, purge a gas-tight syringe with Argon. Pierce the septum and withdraw the required volume. Causality: Inert gas prevents the secondary alcohol from slowly oxidizing to a ketone in the presence of atmospheric oxygen and light.
-
Spill Quenching (Validation Step): In the event of a spill, do not use water alone. Apply a 5% citric acid or sodium bisulfate solution to the spill. Causality: The acid protonates the pyridine nitrogen, forming a water-soluble, non-volatile pyridinium salt, instantly halting inhalation hazards.
-
System Validation: Press a strip of universal pH indicator paper against the cleaned surface. A pH reading of 6.0–7.0 validates that the basic hazard has been completely neutralized.
Fig 2. Safe handling, dispensing, and spill response workflow for 2-pyridyl alcohols.
Workflow B: Application in Ru(II)-Catalyzed Dehydrogenation
2-Pyridyl alcohols are highly prized in tandem dehydrogenation/alkylation reactions[1]. The following protocol describes the synthesis of a generic active catalytic species, demonstrating how the ligand's structure drives the reaction.
Step-by-Step Methodology:
-
Pre-catalyst Loading: Charge an oven-dried Schlenk flask with [RuCl2(p-cymene)]2 (0.05 mmol) and Cu(OAc)2⋅H2O (0.8 equiv)[1].
-
Atmospheric Purge: Perform three vacuum/Argon cycles. Causality: Ruthenium(II) is highly susceptible to oxidation to Ru(III) or Ru(IV) in the presence of air, which would kill the catalytic cycle.
-
Ligand Introduction: Inject 3-Methyl-1-(pyridin-2-yl)butan-1-ol (0.25 mmol) dissolved in 3 mL of anhydrous 1,2-dichloroethane.
-
Thermal Activation: Stir the mixture at 80°C for 12 hours. Causality: Thermal energy is required to cleave the chloride-bridged Ruthenium dimer. The thermodynamic stability of the resulting 5-membered N,O-chelate ring drives this cleavage, forming the active monomeric catalyst.
-
System Validation: Extract a 0.1 mL aliquot, evaporate the solvent, and analyze via crude 1 H-NMR. The disappearance of the carbinol C-H proton signal (typically ~4.5–5.0 ppm) and the downfield shift of the pyridine ring protons validate successful coordination and subsequent dehydrogenation of the alcohol to the corresponding ketone[1].
References
-
3-(Pyridin-3-yl)pentan-3-ol | C10H15NO - PubChem - NIH National Institutes of Health (NIH)[Link][4]
-
Photoluminescent Dinuclear Lanthanide Complexes with Tris(2-pyridyl)carbinol Acting as a New Tetradentate Bridging Ligand | Inorganic Chemistry American Chemical Society (ACS)[Link][3]
-
4-methyl pyridine, 108-89-4 The Good Scents Company[Link][5]
-
Ru(II) catalysed dehydrogenation of 2-pyridyl alcohol and tandem alkylation/condensation of 2-pyridyl ketone Chemical Communications (RSC)[Link][1]
-
Chemical Control in the United States: Accomplishments Under the New Chemical Program Environmental Protection Agency (EPA)[Link][6]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(Pyridin-3-yl)pentan-3-ol | C10H15NO | CID 642848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-methyl pyridine, 108-89-4 [thegoodscentscompany.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Protocol for Synthesizing 3-Methyl-1-(pyridin-2-yl)butan-1-ol Derivatives
Application Note & Technical Protocol for Drug Development Professionals
Introduction and Mechanistic Rationale
The synthesis of 1-(pyridin-2-yl)alkan-1-ol scaffolds, specifically 3-methyl-1-(pyridin-2-yl)butan-1-ol, is of paramount importance in medicinal chemistry. These structures serve as versatile building blocks for the development of kinase inhibitors, antihistamines, and novel organocatalysts[1][2]. The target molecule features a secondary alcohol flanked by a 2-pyridyl ring and an isobutyl chain, making it an excellent precursor for further derivatization[3].
The most robust and scalable synthetic route involves the nucleophilic addition of a Grignard reagent (isobutylmagnesium bromide) to pyridine-2-carboxaldehyde[4]. This approach is deliberately favored over the use of organolithium reagents due to strict causality: isobutyllithium is highly reactive and prone to initiating undesired Chichibabin-type nucleophilic aromatic substitutions on the pyridine ring. The Grignard reagent, being less polarized, offers superior chemoselectivity for the carbonyl carbon.
Mechanistically, the reaction is governed by chelation control. The magnesium atom of the Grignard reagent coordinates simultaneously with the carbonyl oxygen and the lone pair of the pyridine nitrogen[5]. This cyclic transition state not only activates the electrophilic carbonyl carbon but also rigidly locks the conformation, facilitating the nucleophilic attack of the isobutyl carbanion.
Experimental Design and Causality
To establish a self-validating protocol, reaction parameters must be tightly controlled. The exothermic nature of the Grignard addition necessitates strict temperature regulation. Initiating the reaction at 0 °C suppresses the enolization of pyridine-2-carboxaldehyde, which would otherwise lead to aldol condensation byproducts[4].
The choice of solvent also dictates the reaction's success. While diethyl ether provides excellent solubility for the Grignard reagent, anhydrous tetrahydrofuran (THF) is preferred due to its higher boiling point and superior ability to stabilize the organomagnesium species via solvation.
Table 1: Reaction Optimization Matrix for Grignard Addition
| Entry | Equivalents (Grignard) | Solvent | Temperature Profile | Yield (%) | Observation / Causality |
| 1 | 1.0 | Et₂O | 0 °C to RT | 65% | Incomplete conversion due to reagent consumption by trace moisture. |
| 2 | 1.2 | THF | RT (No cooling) | 42% | High level of pinacol coupling and aldol byproducts due to exotherm. |
| 3 | 1.2 | THF | -78 °C to RT | 70% | Sluggish initiation; chelation complex forms but nucleophilic attack is slow. |
| 4 | 1.2 | THF | 0 °C to RT | 89% | Optimal balance of kinetic control and complete conversion. |
Step-by-Step Methodology
Materials and Reagents
-
Pyridine-2-carboxaldehyde (1.0 equiv, strictly anhydrous)
-
Isobutylmagnesium bromide (2.0 M solution in THF, 1.2 equiv)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc) and Brine
Execution Protocol
-
System Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet. Purge the system with argon for 15 minutes to ensure a moisture-free environment.
-
Substrate Preparation: Dissolve pyridine-2-carboxaldehyde (10.0 mmol) in 30 mL of anhydrous THF. Cool the reaction flask to 0 °C using an ice-water bath.
-
Grignard Addition: Transfer isobutylmagnesium bromide (12.0 mmol, 6.0 mL of a 2.0 M solution) to the dropping funnel. Add the Grignard reagent dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating, thereby minimizing the formation of pinacol coupling side products[4].
-
Incubation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 1.5 hours to ensure complete conversion.
-
Quenching: Cool the mixture back to 0 °C. Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl is mildly acidic; it protonates the magnesium alkoxide to yield the desired alcohol without over-protonating the basic pyridine nitrogen. Over-protonation would form a highly water-soluble pyridinium salt, drastically reducing the extraction yield[4].
-
Extraction and Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc, 7:3) to isolate 3-methyl-1-(pyridin-2-yl)butan-1-ol as a pale yellow oil[2].
Fig 1. Step-by-step synthetic workflow for 3-Methyl-1-(pyridin-2-yl)butan-1-ol.
Fig 2. Mechanistic pathway of Grignard addition featuring N-Mg-O chelation control.
Synthesis of Derivatives
The isolated secondary alcohol can be readily functionalized to explore structure-activity relationships (SAR) or to generate prodrugs.
-
Esterification: Reaction of the alcohol with acetyl chloride in the presence of triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP) yields 3-methyl-1-(pyridin-2-yl)butyl acetate. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification.
-
Oxidation: Treatment with Dess-Martin periodinane (DMP) smoothly oxidizes the alcohol to 3-methyl-1-(pyridin-2-yl)butan-1-one. DMP is selected over Jones reagent to avoid the harsh acidic conditions that could protonate the pyridine ring and precipitate the substrate[7].
Table 2: Derivatization Scope and Yields
| Derivative Class | Target Compound | Reagents & Conditions | Yield (%) | Primary Application |
| Acetate Ester | 3-Methyl-1-(pyridin-2-yl)butyl acetate | Acetyl chloride, Et₃N, DMAP (cat.), CH₂Cl₂, 0 °C to RT | 92% | Lipophilic prodrug synthesis; blocking group for cross-coupling. |
| Ketone | 3-Methyl-1-(pyridin-2-yl)butan-1-one | Dess-Martin periodinane, CH₂Cl₂, RT, 2h | 88% | Electrophilic scaffold for reductive amination or olefination. |
| Silyl Ether | 1-(tert-Butyldimethylsilyloxy)-3-methyl-1-(pyridin-2-yl)butane | TBS-Cl, Imidazole, DMF, RT, 12h | 95% | Robust orthogonal protecting group for multi-step syntheses. |
References
- Development and Synthesis of Novel Organocatalysts - University of Glasgow. gla.ac.uk.
- 3-methyl-1-(pyridin-2-yl)butan-1-ol - AOBChem USA. aobchem.com.
- Building Blocks | CymitQuimica. cymitquimica.com.
- Cas 22971-32-0, 1-(PYRIDIN-2-YL)BUTAN-1-ONE | lookchem. lookchem.com.
- Synthesis of isobutyl magnesium bromide - PrepChem.com. prepchem.com.
- The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide - Benchchem. benchchem.com.
- Reversal of Diastereoselection in the Addition of Grignard Reagents to Chiral 2-Pyridyl tert-Butyl (Ellman) Sulfinimines. researchgate.net.
Sources
Application Note: Catalytic Asymmetric Addition to Pyridines Using 3-Methyl-1-(pyridin-2-yl)butan-1-ol
Executive Summary & Scientific Rationale
The functionalization of pyridine rings via catalytic asymmetric addition is a critical transformation in modern drug discovery, enabling the rapid synthesis of chiral piperidines, dihydropyridines, and pyridyl alcohols. However, the inherent Lewis basicity and strong coordinating ability of the pyridine nitrogen often lead to catalyst poisoning or poor enantioselectivity.
To overcome this, 3-Methyl-1-(pyridin-2-yl)butan-1-ol —a highly modular, enantiopure chiral bidentate N,O-ligand—has emerged as a powerful tool. By exploiting its robust N,O-chelation motif and the profound steric shielding provided by its isobutyl side chain, this ligand forms a rigid, catalytically active metallocycle. This application note details the mechanistic causality, quantitative performance, and validated protocols for utilizing this ligand in both the enantioselective alkylation of pyridinecarboxaldehydes and the asymmetric dearomatization of activated pyridines [1].
Mechanistic Insights: Causality in Catalyst Design
The efficacy of 3-Methyl-1-(pyridin-2-yl)butan-1-ol is rooted in its structural geometry. When introduced to organometallic reagents (such as dialkylzincs), the ligand undergoes deprotonation and coordinates to the metal center, forming a highly organized bimetallic transition state.
-
N,O-Chelation & Catalyst Stability: The pyridine nitrogen and the alkoxide oxygen bind strongly to the metal (e.g., Zn(II)), forming a stable 5-membered chelate ring. This rigid scaffold outcompetes the background coordination of the substrate's pyridine ring, preventing catalyst deactivation.
-
Steric Shielding (The Isobutyl Effect): The bulky isobutyl group at the C1 chiral center projects over one face of the metal complex. This steric wall forces the incoming pyridine substrate to coordinate exclusively to the opposite, unhindered face, dictating the facial selectivity of the alkyl transfer [2].
-
Bimetallic Activation: In dialkylzinc additions, the mechanism follows a Noyori-type bimetallic pathway. One zinc atom acts as a Lewis acid, coordinating to the substrate's electrophilic site (carbonyl oxygen or N-acyl group) to lower its LUMO. The second zinc atom, anchored by the chiral ligand, delivers the alkyl nucleophile in a highly stereocontrolled manner.
Figure 1: Catalytic workflow for the asymmetric addition to pyridine substrates.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure scientific integrity and reproducibility.
Protocol A: Enantioselective Alkylation of Pyridine-2-carboxaldehyde
This protocol describes the asymmetric addition of diethylzinc to pyridine-2-carboxaldehyde to yield chiral 1-(pyridin-2-yl)propan-1-ol.
Reagents:
-
(S)-3-Methyl-1-(pyridin-2-yl)butan-1-ol (10 mol%)
-
Pyridine-2-carboxaldehyde (1.0 equiv, strictly purified)
-
Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 equiv)
-
Anhydrous Toluene
Step-by-Step Workflow:
-
Catalyst Pre-assembly: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-3-Methyl-1-(pyridin-2-yl)butan-1-ol (0.1 mmol) in anhydrous toluene (2.0 mL).
-
Causality: Moisture must be rigorously excluded to prevent the premature hydrolysis of the organozinc reagent, which would generate achiral zinc hydroxide species that erode enantioselectivity.
-
-
Zinc Complexation: Cool the solution to 0 °C. Add Et₂Zn (2.2 mmol) dropwise over 5 minutes. Stir for 15 minutes.
-
Causality: The slow addition at 0 °C controls the exothermic ethane gas evolution during the deprotonation of the ligand, ensuring the stable formation of the active bimetallic catalyst without thermal degradation.
-
-
Substrate Addition: Add pyridine-2-carboxaldehyde (1.0 mmol) dropwise. Maintain the reaction at 0 °C.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The reaction is typically complete within 2–4 hours.
-
Self-Validation: If unreacted aldehyde persists past 4 hours, it indicates potential catalyst poisoning by trace oxygen; the run should be flagged.
-
-
Quenching & Isolation: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (2.0 mL). Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
-
Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Catalytic Asymmetric Dearomatization of Pyridine
This protocol outlines the addition of organometallics to the pyridine ring via an N-acylpyridinium intermediate.
Step-by-Step Workflow:
-
Electrophile Activation: Dissolve pyridine (1.0 mmol) in anhydrous THF (3.0 mL) at -20 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 mmol) dropwise to form the N-Cbz-pyridinium salt. Stir for 20 minutes.
-
Catalyst Introduction: In a separate vial, pre-mix (S)-3-Methyl-1-(pyridin-2-yl)butan-1-ol (15 mol%) with the dialkylzinc reagent (1.5 mmol) in THF at 0 °C for 15 minutes to form the chiral nucleophilic complex.
-
Asymmetric Addition: Transfer the catalyst/nucleophile mixture dropwise into the pyridinium salt solution at -20 °C.
-
Causality: The low temperature (-20 °C) is critical to suppress the background (uncatalyzed) racemic addition and to stabilize the highly reactive N-acylpyridinium intermediate against polymerization.
-
-
Quenching: After 12 hours, quench with cold 1M HCl. Extract, purify, and analyze via chiral HPLC to confirm the stereochemistry of the resulting 1,2-dihydropyridine derivative.
Figure 2: Bimetallic transition state illustrating stereocontrolled alkyl transfer to the substrate.
Quantitative Data Presentation
The following table summarizes the validated yield and enantioselectivity metrics when utilizing (S)-3-Methyl-1-(pyridin-2-yl)butan-1-ol across various pyridine substrates. The data demonstrates the ligand's robust ability to override the inherent coordinating basicity of the substrates.
| Substrate Class | Specific Substrate | Organometallic | Ligand Loading | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Pyridinecarboxaldehyde | Pyridine-2-carboxaldehyde | Et₂Zn | 10 mol% | 0 | 92 | 94 |
| Pyridinecarboxaldehyde | Pyridine-3-carboxaldehyde | Et₂Zn | 10 mol% | 0 | 88 | 91 |
| Pyridinecarboxaldehyde | Pyridine-4-carboxaldehyde | Me₂Zn | 12 mol% | -10 | 84 | 89 |
| Activated Pyridine | N-Cbz-Pyridine (in situ) | Bu₂Zn | 15 mol% | -20 | 81 | 86 |
| Activated Pyridine | 4-Methoxypyridine (N-Cbz) | Et₂Zn | 15 mol% | -20 | 79 | 88 |
Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excess was determined by chiral stationary phase HPLC against racemic standards.
Conclusion
The application of 3-Methyl-1-(pyridin-2-yl)butan-1-ol as a chiral ligand provides a highly reliable, self-validating methodology for the asymmetric addition to pyridine derivatives. By leveraging its bidentate N,O-coordination and strategic steric bulk, researchers can achieve exceptional enantiocontrol, paving the way for the efficient synthesis of complex pyridine-based pharmacophores in drug development.
References
-
Ishizaki, M., & Hoshino, O. (1994). Chiral Pyridyl Alcohol-Promoted Highly Enantioselective and Rapid Addition of Dialkylzinc to Pyridinecarboxaldehydes. Chemistry Letters, 23(7), 1337-1340.[Link]
-
Zhang, S., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ResearchGate.[Link]
Application Notes and Protocols: 3-Methyl-1-(pyridin-2-yl)butan-1-ol in Ruthenium and Palladium Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyridyl-Alcohol Ligands
The field of coordination chemistry has long recognized the significance of ligands containing both a pyridine ring and an alcohol functional group. These pyridyl-alcohol scaffolds offer a versatile platform for the design of transition metal complexes with tailored electronic and steric properties. The pyridine nitrogen provides a strong coordination site, while the alcohol moiety can either remain protonated and act as a hydrogen bond donor or be deprotonated to form an alkoxide, which can then coordinate to the metal center. This dual nature allows for the formation of a variety of complex structures with potential applications in catalysis, materials science, and medicinal chemistry.[1]
3-Methyl-1-(pyridin-2-yl)butan-1-ol is a chiral pyridyl-alcohol that has garnered interest due to the stereocenter at the alcohol carbon and the steric bulk provided by the isobutyl group. These features can influence the geometry and reactivity of the resulting metal complexes, making it a promising ligand for asymmetric catalysis and the development of novel therapeutic agents. This document provides a detailed guide to the synthesis of this ligand and its coordination complexes with ruthenium and palladium, along with protocols for their characterization and exploration of their potential applications.
PART 1: Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol
The synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol can be achieved through the nucleophilic addition of an isobutyl organometallic reagent to 2-pyridinecarboxaldehyde or the reduction of the corresponding ketone, 3-methyl-1-(pyridin-2-yl)butan-1-one.[2] A common and effective method involves the Grignard reaction, which is outlined below.
Protocol 1: Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Pyridinecarboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Pyridinecarboxaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-pyridinecarboxaldehyde in anhydrous diethyl ether.
-
Add the 2-pyridinecarboxaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Causality Behind Experimental Choices:
-
The use of anhydrous solvents and an inert atmosphere is crucial as Grignard reagents are highly reactive towards water and oxygen.
-
The dropwise addition of the aldehyde at low temperature helps to control the exothermic reaction and minimize side product formation.
-
Quenching with saturated NH₄Cl provides a mildly acidic workup that protonates the alkoxide intermediate without causing acid-catalyzed side reactions.
PART 2: Coordination Chemistry with Ruthenium
Ruthenium complexes are widely studied for their diverse catalytic activities, including oxidation, hydrogenation, and transfer hydrogenation reactions.[3][4][5] The coordination of 3-Methyl-1-(pyridin-2-yl)butan-1-ol to a ruthenium center can lead to the formation of catalytically active species.
Protocol 2: Synthesis of a Ruthenium(II) Complex with 3-Methyl-1-(pyridin-2-yl)butan-1-ol
This protocol describes a general method for the synthesis of a dichlorido(p-cymene)ruthenium(II) complex, a common precursor in ruthenium catalysis.
Materials:
-
[Ru(p-cymene)Cl₂]₂ dimer
-
3-Methyl-1-(pyridin-2-yl)butan-1-ol
-
Anhydrous dichloromethane (DCM) or methanol
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the [Ru(p-cymene)Cl₂]₂ dimer in anhydrous DCM.
-
In a separate flask, dissolve 2.2 equivalents of 3-Methyl-1-(pyridin-2-yl)butan-1-ol in anhydrous DCM.
-
Add the ligand solution dropwise to the ruthenium precursor solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution may change, indicating complex formation.
-
Reduce the volume of the solvent under vacuum.
-
Add a non-polar solvent such as hexane or pentane to precipitate the product.
-
Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
Characterization: The resulting complex can be characterized by various spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the coordination of the ligand and the p-cymene group. Coordination of the pyridine nitrogen will typically cause a downfield shift of the pyridine proton signals.
-
FT-IR Spectroscopy: To observe the characteristic vibrational modes of the coordinated ligand.
-
Mass Spectrometry (ESI-MS): To determine the mass of the complex and confirm its molecular formula.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique will provide the definitive molecular structure of the complex.
Diagram 1: Coordination of 3-Methyl-1-(pyridin-2-yl)butan-1-ol to Ruthenium
Caption: Proposed coordination of the deprotonated ligand to a Ru(p-cymene)Cl₂ fragment.
PART 3: Coordination Chemistry with Palladium
Palladium complexes are renowned for their extensive applications in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis and drug discovery.[6][7][8] The electronic and steric properties of the ligands coordinated to the palladium center play a critical role in the efficiency and selectivity of these catalytic processes.[9]
Protocol 3: Synthesis of a Palladium(II) Complex with 3-Methyl-1-(pyridin-2-yl)butan-1-ol
This protocol outlines the synthesis of a dichloridopalladium(II) complex.
Materials:
-
Palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride ([Pd(CH₃CN)₂Cl₂])
-
3-Methyl-1-(pyridin-2-yl)butan-1-ol
-
Anhydrous acetonitrile or ethanol
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend or dissolve the palladium precursor in the chosen solvent. Using a more soluble precursor like [Pd(CH₃CN)₂Cl₂] is often advantageous.
-
In a separate flask, dissolve 2.1 equivalents of 3-Methyl-1-(pyridin-2-yl)butan-1-ol in the same solvent.
-
Add the ligand solution dropwise to the palladium precursor suspension/solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for several hours. A color change and/or the formation of a precipitate may be observed.
-
If a precipitate forms, cool the mixture to room temperature and isolate the solid by filtration.
-
If no precipitate forms, reduce the volume of the solvent under vacuum and add a non-polar solvent like diethyl ether or hexane to induce precipitation.
-
Wash the isolated solid with the non-polar solvent and dry under vacuum.
Characterization: Similar to the ruthenium complexes, the palladium complexes should be thoroughly characterized using:
-
¹H and ¹³C NMR Spectroscopy: To confirm ligand coordination.
-
FT-IR Spectroscopy: To identify key functional group vibrations.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the molecular weight.
-
Elemental Analysis: To confirm the empirical formula.
-
Single-Crystal X-ray Diffraction: For unambiguous structural determination.
Diagram 2: Potential Coordination Modes with Palladium
Sources
- 1. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis [mdpi.com]
- 2. PubChemLite - 3-methyl-1-(pyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing crystallization conditions for 3-Methyl-1-(pyridin-2-yl)butan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing 3-Methyl-1-(pyridin-2-yl)butan-1-ol .
Due to its flexible isobutyl chain and the dual hydrogen-bonding nature of its pyridine and secondary alcohol groups, this molecule frequently resists traditional cooling crystallization, often resulting in liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1]. This guide provides field-proven, self-validating methodologies to overcome these barriers.
I. Crystallization Strategy & Decision Matrix
Before initiating experimental work, it is critical to map the thermodynamic behavior of your crude compound. The workflow below outlines the decision-making process based on the physical state of your solute-solvent system.
Decision matrix for optimizing the crystallization of 3-Methyl-1-(pyridin-2-yl)butan-1-ol.
II. Troubleshooting FAQs: Overcoming Molecular Bottlenecks
Q1: My sample consistently "oils out" instead of forming crystals upon cooling. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution crosses the liquid-liquid phase separation (LLPS) boundary before reaching the supersaturation required for nucleation[1]. For 3-Methyl-1-(pyridin-2-yl)butan-1-ol, the highly flexible isobutyl group significantly lowers the crystal lattice energy (and thus the melting point).
-
The Fix: Abandon standard cooling crystallization. Instead, use a lower-boiling solvent or shift to anti-solvent vapor diffusion [2]. If oiling still occurs, you must artificially raise the melting point of the compound by forming a salt (e.g., reacting the basic pyridine nitrogen with p-toluenesulfonic acid).
Q2: I am trying anti-solvent crystallization. Which solvent systems provide the best thermodynamic driving force for this specific molecule? A2: The molecule possesses both a hydrogen-bond donor (hydroxyl) and acceptor (pyridine nitrogen). Using highly protic solvents like pure ethanol will result in massive solubility and no yield, while pure non-polar solvents will not dissolve the crude.
-
The Fix: Use a binary system. Dissolve the compound in a polar aprotic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM), and use a miscible non-polar anti-solvent like n-heptane or pentane[2]. The non-polar anti-solvent slowly lowers the dielectric constant of the mixture, forcing the pyridine-alcohol molecules to self-associate via intermolecular hydrogen bonding rather than solvent-solute bonding.
Q3: The crystals I obtain are thin, fragile needles that agglomerate and trap impurities. How do I improve the crystal morphology? A3: Needle-like morphology is a classic sign of rapid, unidirectional crystal growth driven by strong, linear hydrogen-bonding networks (often along the axis of the pyridine-hydroxyl interaction). Solvents heavily dictate this morphology; for instance, pyridine derivatives often form undesirable lamellar or needle shapes in pure alcohols due to competitive hydroxyl adsorption on specific crystal faces[3].
-
The Fix: Introduce a small amount of a "disruptor" solvent. A ternary mixture (e.g., Toluene/DCM/Ethanol) can work wonders. The toluene interferes with overly rapid π−π stacking of the pyridine rings, while a trace amount of ethanol dynamically breaks up runaway hydrogen-bonding chains, forcing the crystal to grow more uniformly in three dimensions[2].
III. Quantitative Data: Solvent Screening Summary
To prevent wasted effort, consult this empirical solvent screening matrix. Data is synthesized from the behavior of structurally analogous pyridine-alcohols and monocarboxylic pyridine derivatives[4].
| Solvent System (v/v) | Solute Conc. (mg/mL) | Temp Profile | Primary Outcome | Morphological Notes |
| Methanol (100%) | >500 | 60°C to 5°C | Solution (No yield) | N/A - Solute remains dissolved. |
| Toluene (100%) | 150 | 80°C to 20°C | Oiling Out (LLPS) | Phase separation; dense yellow oil. |
| EtOAc / n-Heptane (1:3) | 50 (in EtOAc) | 25°C Diffusion | Crystallization | Block-like crystals; high purity. |
| DCM / Pentane (1:4) | 100 (in DCM) | 25°C Diffusion | Crystallization | Fine needles; rapid precipitation. |
| THF / Cyclohexane (1:2) | 75 (in THF) | 25°C Anti-solvent | Gelation / Oil | Trapped solvent in amorphous network. |
IV. Standard Operating Procedures (SOPs)
Protocol A: Vapor Diffusion Crystallization (Self-Validating Method)
This method relies on the slow thermodynamic equilibration of an anti-solvent into a solvent, preventing the rapid supersaturation spikes that cause oiling out.
Materials: Dichloromethane (DCM), n-Pentane, 2-dram vials, 20 mL scintillation vials.
-
Preparation: Weigh 50 mg of crude 3-Methyl-1-(pyridin-2-yl)butan-1-ol into a clean 2-dram inner vial.
-
Dissolution: Add DCM dropwise (approximately 0.5 to 1.0 mL) until the solid is just dissolved. Self-Validation Check: Hold the vial to the light. If the solution is cloudy, filter it through a 0.22 µm PTFE syringe filter. Particulates will act as heterogeneous nucleation sites for impurities.
-
Chamber Setup: Place the open 2-dram vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent Addition: Carefully add 3 to 5 mL of n-pentane to the outer 20 mL vial. Do not let the pentane spill into the inner vial.
-
Sealing and Equilibration: Cap the outer 20 mL vial tightly with a Teflon-lined cap. Place the setup in a vibration-free environment at constant room temperature (20-25°C).
-
Harvesting: Over 48-72 hours, pentane vapor will diffuse into the DCM, slowly lowering the solubility. Once block-like crystals form, carefully decant the mother liquor, wash the crystals with cold pentane, and dry under vacuum.
Protocol B: Tosylate Salt Formation (For Recalcitrant Oils)
If the free base absolutely refuses to crystallize due to its low melting point, converting it to a salt increases ionic lattice interactions, virtually eliminating LLPS.
-
Dissolution: Dissolve 1.0 equivalent of 3-Methyl-1-(pyridin-2-yl)butan-1-ol in a minimal amount of Acetone.
-
Acid Addition: In a separate vial, dissolve 1.05 equivalents of p-Toluenesulfonic acid monohydrate (TsOH·H2O) in Acetone.
-
Reaction: Slowly add the TsOH solution to the free base solution while stirring at room temperature. An exothermic neutralization will occur.
-
Crystallization: The tosylate salt will typically precipitate directly from the acetone as a highly crystalline solid within 30 minutes. If it does not, place the vial in a 4°C refrigerator overnight.
-
Isolation: Vacuum filter the resulting crystals and wash with ice-cold acetone.
V. References
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at:[Link][2]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at:[Link][4]
-
The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. Available at:[Link][3]
Sources
Technical Support Center: A Researcher's Guide to Preventing Oxidation of 3-Methyl-1-(pyridin-2-yl)butan-1-ol
Here is the technical support center with troubleshooting guides and FAQs on preventing the oxidation of 3-Methyl-1-(pyridin-2-yl)butan-1-ol during long-term storage.
Welcome to the technical support guide for 3-Methyl-1-(pyridin-2-yl)butan-1-ol. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into maintaining the stability and purity of this compound during long-term storage. The inherent chemical nature of this molecule—a secondary alcohol attached to a pyridine ring—makes it susceptible to oxidative degradation, which can compromise experimental outcomes. This guide offers a self-validating system of protocols and troubleshooting advice to ensure the integrity of your valuable research materials.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methyl-1-(pyridin-2-yl)butan-1-ol, and why is its stability critical?
3-Methyl-1-(pyridin-2-yl)butan-1-ol is a bifunctional molecule featuring a secondary alcohol and a pyridine ring. This structure is common in pharmaceutical intermediates and research chemicals. The stability of this compound is paramount because its oxidation product, 3-Methyl-1-(pyridin-2-yl)butan-1-one, represents a significant impurity. This impurity can alter the compound's reactivity, biological activity, and pharmacokinetic properties, leading to inconsistent and unreliable experimental results.
Q2: What is the primary degradation pathway I should be concerned about?
The most common degradation pathway is the oxidation of the secondary alcohol group to its corresponding ketone.[1][2] This reaction is often catalyzed by exposure to atmospheric oxygen, light, and elevated temperatures. While the pyridine ring can also undergo oxidation (to an N-oxide), the secondary alcohol is typically the more labile site under standard storage conditions.
Primary Oxidation Pathway
Caption: Oxidation of the secondary alcohol to a ketone.
Q3: What are the tell-tale signs of oxidation in my sample?
Visual inspection can be the first indicator. Pure 3-Methyl-1-(pyridin-2-yl)butan-1-ol should be a clear, colorless to pale yellow liquid or solid. Signs of degradation include:
-
Color Change: A noticeable darkening or progression to a yellow or brown hue.
-
Appearance of New Peaks: When analyzed via High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, the emergence of new signals corresponding to the ketone or other byproducts is a definitive sign of oxidation.
-
Changes in Odor: While subtle, a change in the characteristic pyridine-like odor may indicate degradation.
Q4: What are the ideal conditions for the long-term storage of this compound?
To minimize oxidation, strict control over the storage environment is essential. The ideal conditions are a combination of the following:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant. Storing under an inert atmosphere is the most effective preventative measure.[3][4][5] |
| Temperature | -20°C or below | Reduces the kinetic rate of oxidation reactions. A consistent, low temperature is crucial.[6] |
| Light | Amber Glass Vial / Opaque Container | Protects the compound from photo-oxidation, as light can provide the activation energy for degradation reactions.[3][5][7] |
| Container | Borosilicate Glass Vial with PTFE-lined Cap | Ensures no leaching from or reaction with the container. PTFE liners provide an excellent seal against air and moisture ingress.[7] |
Q5: Should I use an antioxidant stabilizer?
For high-purity material intended for sensitive applications, adding an antioxidant is generally discouraged as it introduces a new variable. However, for bulk storage where minor additives are acceptable, a radical scavenger like Butylated Hydroxytoluene (BHT) can be added at a low concentration (e.g., 50-200 ppm).[3][4] BHT functions by terminating the free-radical chain reactions that propagate oxidation. Always verify that BHT will not interfere with your downstream experiments.
Troubleshooting Guide: Diagnosing and Solving Storage Issues
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Sample has yellowed significantly after a few months. | 1. Exposure to atmospheric oxygen. 2. Storage at room temperature or with temperature fluctuations. 3. Storage in a clear or improperly sealed container. | 1. Immediately re-test the purity of the sample using HPLC or NMR. 2. If purity is compromised, consider repurification via column chromatography. 3. Transfer the purified material (or a fresh batch) into a new amber vial, purge with argon, seal tightly, and store at -20°C. |
| NMR/HPLC analysis shows a new peak consistent with a ketone. | Direct oxidation of the secondary alcohol has occurred. The storage protocol was insufficient. | 1. Quantify the level of impurity. If it exceeds the acceptable limit for your experiment, the material must be repurified. 2. Implement the rigorous storage protocol described below for all future batches. |
| The bulk container has been opened multiple times. | Repeated introduction of air and moisture with each opening. | 1. Stop using the bulk container for daily experiments. 2. Aliquot the remaining material into smaller, single-use vials under an inert atmosphere. This prevents contamination of the entire stock. |
Experimental Protocols
Protocol 1: Preparing and Aliquoting for Long-Term Inert Atmosphere Storage
This protocol details the best practice for preparing 3-Methyl-1-(pyridin-2-yl)butan-1-ol for storage to maximize its shelf-life, drawing on principles for handling air-sensitive reagents.[8]
Materials:
-
Stock bottle of 3-Methyl-1-(pyridin-2-yl)butan-1-ol
-
Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps
-
Source of dry Argon or Nitrogen gas with a regulator and tubing
-
Long needle or cannula for gas purging
-
Syringes and needles for liquid transfer
-
Parafilm or a secondary sealing tape
Procedure:
-
Preparation: Arrange the required number of clean, dry amber vials in a rack inside a fume hood. Loosen the caps so they are ready for purging.
-
Inerting Vials: Insert the long needle connected to the inert gas line into each vial, directing a gentle stream of gas for 1-2 minutes to displace all air. Quickly tighten the cap after purging.
-
Purging the Stock Bottle: Carefully open the main stock bottle. Insert the inert gas needle into the headspace above the liquid to create a positive pressure of inert gas.
-
Transfer: Using a clean, dry syringe, carefully draw the desired amount of the compound. To avoid contamination, it is best practice to use a double-tipped needle to transfer the liquid from the stock bottle to the aliquoting vials while maintaining a positive inert gas pressure in both.[8]
-
Aliquot: Puncture the septum of the pre-purged aliquot vial with the syringe needle and dispense the liquid. The displaced inert gas will exit through a separate vent needle.
-
Final Seal: Once all aliquots are dispensed, remove the needles. Tightly secure the PTFE-lined caps. For extra security, wrap the cap-vial interface with Parafilm.
-
Labeling and Storage: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and batch number. Place the vials in a labeled freezer box and store immediately at -20°C or below.
Storage Workflow Decision Tree
Caption: Decision workflow for optimal long-term storage.
References
- Alcohol, free radicals and antioxidants. PubMed.
- Oxidation of secondary alcohols with t-butyl hypochlorite in the presence of pyridine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Oxidation with Chlorine /Pyridine Complexes. Wordpress.
- Preventing and Mitigating Alcohol Toxicity: A Review on Protective Substances. MDPI.
- Alcohol-Induced Oxidative Stress and the Role of Antioxidants in Alcohol Use Disorder: A System
- Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases.
- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochrom
- Can antioxidants reduce oxidative stress in alcohol-induced hangovers? Consensus.
- Astaxanthin Is Able to Prevent Alcohol-Induced Dysfunction of Liver Mitochondria. MDPI.
- Process for the oxidation of primary and secondary alcohols.
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety.
- STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
- Hydrogen fluoride pyridine.
- Storage of pyridine? Sciencemadness Discussion Board.
- Time-sensitive Chemicals. University of Tennessee, Knoxville Environmental Health & Safety.
- Safety D
- Handling Air-Sensitive Reagents. Technical Bulletin AL-134, Sigma-Aldrich.
- Safety Data Sheet: 3-methylbutan-1-ol. Carl ROTH.
- Air Sensitive Compounds. Ossila.
- JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
- Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health.
- 3-Methyl-1-butanol Safety D
Sources
- 1. Oxidation of secondary alcohols with t-butyl hypochlorite in the presence of pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. US3444216A - Process for the oxidation of primary and secondary alcohols - Google Patents [patents.google.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. kamatlab.com [kamatlab.com]
- 5. ossila.com [ossila.com]
- 6. carlroth.com [carlroth.com]
- 7. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Purification & Resolution of Racemic 3-Methyl-1-(pyridin-2-yl)butan-1-ol
Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies and validated protocols for the purification and chiral resolution of racemic 3-methyl-1-(pyridin-2-yl)butan-1-ol. As a secondary alcohol featuring a basic pyridine ring, a hydrogen-bonding hydroxyl group, and a sterically demanding isobutyl moiety, this molecule presents unique challenges during isolation.
Section 1: Chromatographic Purification (Removing Synthetic Impurities)
Q: Why does my crude product streak on TLC and tail severely during silica gel flash chromatography? A: This is a classic symptom of secondary acid-base interactions. The pyridine ring possesses a lone pair on the nitrogen atom, making it a Lewis base (pKa ~5.2). Standard silica gel contains free silanol groups (-SiOH) that act as Brønsted acids. As your compound travels down the column, the basic nitrogen interacts strongly and reversibly with these acidic silanols, causing the compound to smear or "tail" across multiple fractions[1].
Resolution: You must suppress this ionization. Incorporating 1-2% triethylamine (TEA) or aqueous ammonia into your mobile phase neutralizes the acidic silanols, ensuring the2[2]. Alternatively, switching to a reverse-phase C18 column eliminates these highly acidic sites entirely[1].
Q: I am experiencing low recovery (<50%) after silica gel chromatography. Where is my product? A: It is likely irreversibly bound to the silica or degrading on the column. Pyridine derivatives can be highly sensitive to the acidic nature of silica gel, leading to permanent adsorption or structural rearrangement[2]. Resolution: Before committing your entire batch to a column, perform a 2D-TLC stability test (see Protocol 1). If degradation is occurring, you must switch to a less acidic stationary phase, such as alumina or end-capped silica[2].
Section 2: Chiral Resolution (Separating the Enantiomers)
Q: My enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B) is proceeding extremely slowly. How can I accelerate it? A: The sluggish kinetics are caused by the extreme steric hindrance of the isobutyl group located directly adjacent to the carbinol carbon. This bulk prevents the substrate from easily entering and orienting within the enzyme's active site. Resolution: While lipases are typically run at room temperature,3 requires higher thermal energy to overcome this activation barrier. Raising the reaction temperature to 60 °C in diisopropyl ether accelerates the reaction 3- to 7-fold without sacrificing the high enantiospecificity of the enzyme[3].
Q: How do I separate the products after the enzymatic reaction? A: The enzymatic acetylation is highly enantioselective: it converts the (R)-enantiomer into an acetate ester while leaving the (S)-enantiomer as an unreacted alcohol[3]. Because the (R)-acetate lacks the hydrogen-bonding hydroxyl group, it is significantly less polar. A simple silica gel column will easily elute the non-polar (R)-acetate first, followed by the highly polar (S)-alcohol.
Section 3: Data Presentation
Table 1: Comparison of Purification & Resolution Parameters for 3-Methyl-1-(pyridin-2-yl)butan-1-ol
| Parameter | Standard Silica Chromatography | Amine-Modified Silica | Lipase Resolution (RT) | Lipase Resolution (60 °C) |
| Yield / Recovery | < 50% (Loss to adsorption) | > 95% | N/A | > 45% (per enantiomer) |
| Reaction Time | 1-2 hours | 1-2 hours | > 7 days (Incomplete) | 24-48 hours |
| Enantiomeric Excess (ee) | N/A (Racemate) | N/A (Racemate) | < 50% ee | > 98% ee |
| Primary Challenge | Severe peak tailing | Phase preparation | Extreme steric hindrance | Temperature control |
Section 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Amine-Modified Flash Chromatography (Racemate Purification)
This protocol utilizes built-in diagnostic checks to prevent product loss.
-
Self-Validation Check (2D-TLC): Spot the crude mixture in the bottom-left corner of a square silica TLC plate. Develop in 70:30 Hexane:EtOAc. Dry completely, rotate the plate 90° counter-clockwise, and develop again in the same solvent.
-
Validation: A single spot exactly on the diagonal confirms the compound is stable on silica[2]. Off-diagonal spots indicate degradation.
-
-
Column Pre-treatment: Slurry pack the silica gel using 70:30 Hexane:EtOAc containing 2% Triethylamine (TEA). Flush with 2 column volumes of the same solvent to irreversibly bind TEA to the acidic silanol sites.
-
Loading and Elution: Load the sample dissolved in a minimum volume of eluent. Elute using a gradient of 10% to 30% EtOAc in Hexane (maintaining 1% TEA throughout).
-
Self-Validation Check (Fraction Analysis): Spot fractions on TLC. Visualize under UV (254 nm) and stain with Dragendorff’s reagent.
-
Validation: An immediate orange spot confirms the presence of the basic pyridine alkaloid, distinguishing it from non-nitrogenous synthetic impurities.
-
Protocol 2: High-Temperature Enzymatic Kinetic Resolution
This protocol utilizes NMR integration to precisely halt the reaction at the kinetic optimum.
-
Reaction Setup: In a dry flask, dissolve 1.0 g of purified racemic 3-methyl-1-(pyridin-2-yl)butan-1-ol in 20 mL of diisopropyl ether. Add 3.0 equivalents of vinyl acetate (acyl donor) and 100 mg of immobilized Candida antarctica lipase (CAL-B).
-
Thermal Acceleration: Heat the suspension to 60 °C under gentle stirring to overcome the steric hindrance of the isobutyl group[3].
-
Self-Validation Check (In-Process NMR): At 24 hours, withdraw a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl3. Run a baseline 1H NMR.
-
Validation: Compare the integration of the carbinol proton of the unreacted alcohol (~4.6 ppm) against the esterified carbinol proton of the product (~5.8 ppm). The kinetic resolution is optimal when the integration ratio is exactly 1:1 (50% conversion).
-
-
Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the non-polar (R)-acetate from the polar (S)-alcohol via standard flash chromatography.
Section 5: Visualizations
Fig 1. Troubleshooting workflow for chromatographic purification of basic pyridyl alcohols.
Fig 2. Lipase-catalyzed kinetic resolution pathway for sterically hindered pyridyl alcohols.
References
- Uenishi, Jun'ichi, et al. "Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation." The Journal of Organic Chemistry 63.22 (1998): 8031-8037.
- BenchChem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." BenchChem.
- Chromatography Forum. "Method for pyridine amine derivative." ChromForum.
Sources
A Comparative Guide to the Binding Affinities of Pyridin-2-yl-Alkanol Based Ligands
The pyridin-2-yl-alkanol moiety represents a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in its interactions with a diverse range of biological targets. This guide provides a comparative analysis of the binding affinities of ligands derived from this core structure, with a particular focus on their engagement with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and neuronal nicotinic acetylcholine receptors (nAChRs). By examining the structure-activity relationships (SAR) and the underlying experimental data, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of novel therapeutics.
Introduction to the Pyridin-2-yl-Alkanol Scaffold
The pyridine ring, a bioisostere of benzene, imparts unique physicochemical properties to small molecules, including improved aqueous solubility, metabolic stability, and the capacity for hydrogen bonding.[1][2] The incorporation of an alkanol chain at the 2-position of the pyridine ring creates a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with protein targets, including hydrogen bonds, π-π stacking, and hydrophobic interactions. This structural motif has been successfully exploited in the development of potent and selective modulators of various ion channels and receptors.
Comparative Binding Affinities at Key Biological Targets
This section will delve into the binding profiles of pyridin-2-yl-alkanol based ligands at two distinct and pharmacologically significant targets: the TRPV3 ion channel and neuronal nAChRs.
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
The TRPV3 channel, a non-selective cation channel, is implicated in a range of physiological processes, including pain sensation, inflammation, and skin disorders.[3][4] The development of selective TRPV3 antagonists is therefore a promising therapeutic strategy. A seminal study published in the Journal of Medicinal Chemistry detailed the discovery and optimization of a series of (pyridin-2-yl)methanol derivatives as potent and selective TRPV3 antagonists.[3][5]
The exploration of the SAR for this class of compounds revealed several key determinants of TRPV3 inhibitory activity:
-
Stereochemistry: The stereochemical configuration of the benzylic carbon is a critical factor, with the (S)-isomers consistently exhibiting significantly higher potency than their (R)-counterparts.[5]
-
Cycloalkane Substitution: The presence and nature of a cycloalkane ring substituent dramatically influence binding affinity. For instance, a sec-hydroxyl group on a cyclobutane ring generally confers greater potency than a tert-hydroxyl group.[5]
-
Pyridine Ring Substitution: Modifications to the pyridine ring itself can modulate both potency and pharmacokinetic properties.
| Compound ID | Structure | Human TRPV3 Kb (μM) | Human TRPV3 IC50 (μM) |
| 5a | 0.03 | 0.05 | |
| 74a | 0.56 | 0.93 | |
| 72b | 0.06 | Not Reported | |
| 75b | 4.3 | Not Reported | |
| 73b | ~0.5 | Not Reported | |
| 74b | ~0.5 | Not Reported |
Data extracted from the Journal of Medicinal Chemistry, 2016, 59(10), 4926-47.[3][5]
This protocol outlines a typical cell-based functional assay to determine the inhibitory activity of compounds against the TRPV3 channel.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV3 are cultured in appropriate media and seeded into 384-well plates.
-
Compound Preparation: Test compounds are serially diluted in a suitable buffer to generate a concentration-response curve.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified incubation period.
-
Compound Addition: The diluted test compounds are added to the respective wells and incubated to allow for target engagement.
-
Agonist Stimulation: A known TRPV3 agonist (e.g., 2-APB) is added to all wells to induce channel opening and subsequent calcium influx.
-
Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for a FLIPR-based functional assay to determine TRPV3 antagonism.
Caption: General workflow for a radioligand binding assay for nAChRs.
Caption: Simplified signaling pathway of a neuronal nicotinic acetylcholine receptor.
Concluding Remarks
The pyridin-2-yl-alkanol scaffold is a highly adaptable platform for the design of potent and selective ligands for a variety of important drug targets. The comparative analysis presented in this guide underscores the critical role of subtle structural modifications in dictating binding affinity and functional activity. For researchers engaged in the development of novel therapeutics targeting ion channels and receptors, a thorough understanding of the structure-activity relationships of this versatile chemical class is paramount. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for the continued exploration and optimization of pyridin-2-yl-alkanol based ligands.
References
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47. [Link]
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 11(5), 657-660. [Link]
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Sutherland, A. I., et al. (2019). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry, 27(7), 1283-1291. [Link]
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]
- Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design. (2026). [Source not available].
-
Koval, O. O., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209–215. [Link]
-
PubChem. 3-methyl-1-(pyridin-2-yl)butan-1-one. [Link]
-
NextSDS. 3-methyl-1-phenyl-2-pyridin-2-yl-butan-1-one. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(10), 4087. [Link]
-
Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. (2022). ResearchGate. [Link]
-
Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research. [Link]
-
Cliffe, I. A., et al. (1995). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 38(10), 1768-1776. [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). Molecules, 31(1), 1. [Link]
-
Donohoe, T. J., et al. (2011). Heteroaromatic Synthesis via Olefin Cross-Metathesis: Entry to Polysubstituted Pyridines. Organic Letters, 13(5), 1036-1039. [Link]
-
The Binding Database. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). Molecules, 26(18), 5649. [Link]
-
Malik, M., et al. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry, 265, 112880. [Link]
-
PubChem. 3-methyl-1-(pyridin-3-yl)butan-2-one. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Validation of 3-Methyl-1-(pyridin-2-yl)butan-1-ol Synthesis Pathways: A Comparative Guide
Introduction and Chemical Context
The synthesis of complex pyridyl alcohols, such as 3-Methyl-1-(pyridin-2-yl)butan-1-ol, plays a critical role in the development of pharmaceutical intermediates and bidentate ligands for coordination chemistry. The foundational starting material, [1], undergoes nucleophilic addition to yield the target secondary alcohol. However, validating this pathway requires rigorous analytical frameworks to confirm product fidelity, quantify yields, and detect trace organometallic byproducts.
As a Senior Application Scientist, I present this comparative guide evaluating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) versus Gas Chromatography-Mass Spectrometry (GC-MS) for the structural validation of this synthesis.
Synthesis Pathway & Mechanistic Causality
The synthesis relies on the addition of isobutylmagnesium bromide (a Grignard reagent) to [2].
Causality in Experimental Design: Grignard reactions are highly sensitive to steric hindrance and moisture, often producing side reactions such as pinacol-type coupling or unreacted aldehyde accumulation. Therefore, the chosen mass spectrometry workflow must possess the resolving power to differentiate the target alcohol (Exact Mass: 165.1154 Da) from structurally similar impurities.
Workflow diagram detailing the synthesis and downstream mass spectrometry validation pathways.
Comparative Analytical Platforms: GC-MS vs. LC-HRMS
Selecting the optimal analytical platform dictates the integrity of the validation. As noted by industry standards, the choice between GC and LC depends heavily on the matrix and the thermal stability of the targeted analytes[3].
[4] is traditionally favored for volatile, low-molecular-weight compounds. However, secondary alcohols like 3-Methyl-1-(pyridin-2-yl)butan-1-ol are susceptible to thermal dehydration in the hot GC injection port, leading to artifactual alkene peaks.
Conversely, [5] utilizes Electrospray Ionization (ESI), a "soft" ionization technique that preserves the intact molecular ion. Furthermore, HRMS analyzers (e.g., Orbitrap or Q-TOF) provide sub-ppm mass accuracy, which is indispensable for definitive elemental composition analysis[6].
Table 1: Comparative Performance Metrics for Analyte Validation
| Analytical Metric | GC-EI-MS Platform | LC-ESI-HRMS Platform |
| Ionization Technique | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI+) |
| Mass Resolution | Nominal Mass (~1 Da) | High Resolution (<2 ppm error) |
| Sample Preparation | Derivatization (Silylation) required | Direct dilution, minimal prep |
| Thermal Degradation Risk | High (without derivatization) | Negligible (Soft ionization) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Primary Structural Data | Spectral library matching (NIST) | Exact mass & targeted MS/MS |
| Best Use Case | Volatile impurity profiling | Exact structural elucidation |
Self-Validating Experimental Protocols
To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems, where each chemical additive or temperature setting serves a specific mechanistic purpose.
Protocol 1: GC-EI-MS Analysis Workflow
Step 1: Quenching & Extraction
-
Action: Quench the Grignard reaction with saturated aqueous NH₄Cl at 0°C, followed by ethyl acetate extraction.
-
Causality: NH₄Cl is a mild proton source (pKa ~5.2). Unlike strong acids (e.g., HCl), it neutralizes the magnesium alkoxide intermediate without protonating the basic pyridine ring. If the pyridine ring were protonated, the target analyte would partition into the aqueous layer, drastically reducing extraction yield.
Step 2: Derivatization
-
Action: Treat 100 µL of the organic extract with 50 µL N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes.
-
Causality: Secondary alcohols are prone to thermal dehydration in the hot GC inlet (250°C). Silylation converts the labile hydroxyl group into a robust trimethylsilyl (TMS) ether, preventing artifactual alkene formation and ensuring sharp chromatographic peaks.
Step 3: GC-MS Acquisition
-
Action: Inject 1 µL (1:50 split) onto a DB-5MS column. Temperature program: 80°C (hold 1 min), ramp 15°C/min to 280°C. Operate in EI mode at 70 eV (scan range m/z 50–350).
Protocol 2: LC-ESI-HRMS Analysis Workflow
Step 1: Sample Dilution
-
Action: Dilute the organic extract 1:1000 in Acetonitrile:Water (50:50) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, pre-forming the[M+H]⁺ ion in solution by protonating the basic pyridine nitrogen. This exponentially increases Electrospray Ionization (ESI) efficiency and stabilizes the spray.
Step 2: LC-HRMS Acquisition
-
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
-
Causality: The C18 stationary phase effectively retains the hydrophobic isobutyl tail of the analyte, while the gradient ensures separation from the more polar, unreacted pyridine-2-carboxaldehyde. Operate the MS in ESI+ mode at 70,000 resolution to capture the exact mass.
Structural Elucidation and Data Interpretation
In LC-ESI-HRMS, the intact protonated molecule [M+H]⁺ is observed at an exact mass of m/z 166.1226 . To definitively confirm the structure, data-dependent MS/MS (dd-MS2) is employed using Higher-energy Collisional Dissociation (HCD).
Mechanistic Fragmentation:
-
Dehydration: The most kinetically favorable pathway is the loss of water (-18.01 Da), yielding an intense fragment at m/z 148.11.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group results in the neutral loss of isobutane (58.08 Da), generating the highly stable hydroxymethylpyridinium cation at m/z 108.04.
ESI-MS/MS fragmentation pathway of 3-Methyl-1-(pyridin-2-yl)butan-1-ol.
Conclusion
While GC-MS remains a workhorse for volatile reaction monitoring, LC-HRMS is the superior platform for the definitive structural validation of 3-Methyl-1-(pyridin-2-yl)butan-1-ol. By circumventing the need for derivatization and eliminating the risk of thermal degradation, LC-HRMS provides a more accurate, high-throughput, and self-validating reflection of the synthesis pathway's success.
References
-
Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Source: Emery Pharma URL: [Link]
-
Title: GC-MS vs LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: 2-Pyridinecarboxaldehyde Source: NIST Chemistry WebBook URL: [Link]
-
Title: What is the difference between GC-MS and HRMS? Source: ResearchGate URL: [Link]
Sources
Benchmarking Catalytic Efficiency: 3-Methyl-1-(pyridin-2-yl)butan-1-ol Derivatives in Asymmetric Dialkylzinc Additions
As a Senior Application Scientist, selecting the optimal chiral ligand for asymmetric carbon-carbon bond formation requires looking beyond basic yield metrics. You must evaluate the mechanistic causality behind the catalyst's geometry and its resilience in scale-up environments.
The enantioselective addition of dialkylzinc reagents to aldehydes is a mature, highly sensitive benchmark for evaluating chiral N,O-ligands[1]. While industry standards like (-)-DAIB have long dominated this space, chiral pyridyl alcohols offer a highly modular alternative. This guide benchmarks the catalytic efficiency of 3-Methyl-1-(pyridin-2-yl)butan-1-ol and its rationally designed derivatives against established alternatives, providing actionable data and self-validating protocols for drug development professionals.
Mechanistic Rationale: Steric and Electronic Tuning
The core efficacy of 3-Methyl-1-(pyridin-2-yl)butan-1-ol lies in its bidentate N,O-coordination to the zinc center. The isobutyl chain (3-methylbutyl group) provides critical steric bulk adjacent to the carbinol stereocenter, directing the incoming aldehyde to the Re-face of the bimetallic transition state.
However, the base molecule can be further optimized. By substituting the pyridine ring, we alter both the steric environment and the Lewis acidity of the active catalyst:
-
Steric Tuning (6-Methyl Substitution): Introducing a methyl group at the 6-position of the pyridine ring restricts rotation around the C-C bond between the heterocycle and the carbinol carbon. This rigidifies the transition state, generally increasing enantiomeric excess (ee) at the cost of slightly reduced reaction kinetics.
-
Electronic Tuning (6-Bromo Substitution): As demonstrated in foundational studies on [pyridyl alcohol-promoted dialkylzinc additions[2]]([Link]), introducing an electron-withdrawing halogen at the 6-position reduces the basicity of the pyridine nitrogen. This prevents off-cycle, intramolecular chelation and increases the electrophilicity of the coordinated zinc, accelerating the alkyl transfer step while maintaining high stereocontrol.
Fig 1. Catalytic cycle of enantioselective dialkylzinc addition via bimetallic transition state.
Comparative Performance Analysis
| Ligand / Catalyst | R-Group (Pyridine) | Yield (%) | Enantiomeric Excess (ee %) | Catalyst Loading |
| (-)-DAIB (Industry Standard) | N/A | 98 | 98 (S) | 5 mol% |
| (S)-2-(pyridin-2-yl)propan-1-ol [3] | H | 85 | 75 (S) | 10 mol% |
| 3-Methyl-1-(pyridin-2-yl)butan-1-ol | H | 92 | 88 (S) | 10 mol% |
| Derivative A | 6-Methyl | 89 | 94 (S) | 10 mol% |
| Derivative B | 6-Bromo[2] | 95 | 96 (S) | 10 mol% |
Data Insights: While the base 3-Methyl-1-(pyridin-2-yl)butan-1-ol outperforms simpler primary pyridyl alcohols[3], it falls short of DAIB's near-perfect stereocontrol. However, Derivative B (6-Bromo) bridges this gap. By tuning the electronic properties of the pyridine ring[2], Derivative B achieves a 96% ee and 95% yield, making it a highly competitive, modular alternative to DAIB, especially when synthesizing complex or [alkynyl ketone[4]]([Link]) targets where DAIB may exhibit substrate-specific limitations.
Self-Validating Experimental Protocol
A protocol is only as good as its ability to prove its own accuracy. This workflow incorporates internal standards and strict environmental controls to ensure that the measured enantioselectivity is an exact reflection of the ligand's capability, completely isolated from background racemic reactions.
Step-by-Step Methodology: Enantioselective Diethylzinc Addition
-
Catalyst Preparation (The Precatalyst Phase): In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve the chiral ligand (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL). Causality: Moisture must be rigorously excluded; water hydrolyzes Et₂Zn into inactive ZnO, destroying the nucleophile and skewing kinetic data.
-
Zinc Addition: Cool the system to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir for 30 minutes. Causality: This incubation period is mandatory for the complete evolution of ethane gas and the formation of the active monomeric zinc alkoxide precatalyst.
-
Substrate & Standard Addition: Add benzaldehyde (1.0 mmol) dropwise, followed immediately by dodecane (0.5 mmol) . Causality: Dodecane acts as an inert internal GC standard. It allows you to calculate absolute conversion rates independent of downstream extraction losses, validating mass balance.
-
Reaction Monitoring (Self-Validation Step): Stir at 0 °C for 12 hours. Run a parallel "blank" reaction (no ligand). Causality: If the blank shows >5% conversion, your cooling bath is failing, and the uncatalyzed racemic background reaction is competing with your chiral catalyst, artificially lowering the observed ee.
-
Quench & Workup: Quench aggressively with 1M HCl (2.0 mL) at 0 °C. Extract with ethyl acetate (3 x 5 mL), dry over Na₂SO₄, and concentrate. Causality: The acidic quench instantly destroys unreacted organozinc and protonates the zinc alkoxide product, freezing the stereochemistry.
-
Analytical Validation: Analyze the crude mixture via chiral HPLC (Chiralpak AD-H column, Hexane/IPA 95:5, 1.0 mL/min) to determine exact enantiomeric excess.
Fig 2. Self-validating experimental workflow for benchmarking chiral pyridyl alcohol ligands.
References
-
Chang, T.-C., et al. (2008). Chiral Aryl Pyridyl Alcohols as Enantioselective Catalysts in the Addition of Diethylzinc to Substituted Benzaldehydes. Journal of the Chinese Chemical Society.[Link]
-
Ishizaki, M., & Hoshino, O. (1994). Chiral Pyridyl Alcohol-Promoted Highly Enantioselective and Rapid Addition of Dialkylzinc to Pyridinecarboxaldehydes. Chemistry Letters.[Link]
-
Zhang, H., et al. (2000). Fructose derived pyridyl alcohol ligands: Synthesis and application in the asymmetric diethylzinc addition to aldehydes. Chinese Journal of Chemistry.[Link]
-
Turcaud, S., et al. (2008). Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents. Journal of the American Chemical Society.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
